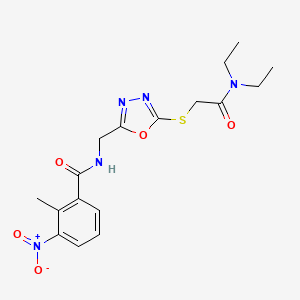

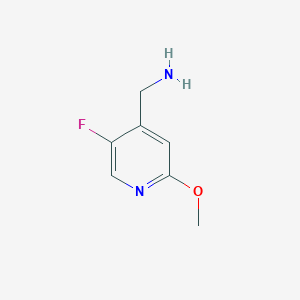

![molecular formula C22H22N4S B2864328 1-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-indole CAS No. 439097-15-1](/img/structure/B2864328.png)

1-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products that play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Synthesis Analysis

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Unfortunately, specific details about the synthesis of this particular compound were not found in the search results.Molecular Structure Analysis

The molecular formula of this compound is C22H22N4S . It is a derivative of indole, which is also known as benzopyrrole and contains a benzenoid nucleus . Indole is an important heterocyclic system that provides the skeleton to many compounds .科学的研究の応用

Antiviral Activity

Indole derivatives, including 1-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-indole , have been studied for their potential antiviral properties. These compounds have shown inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus. The structural flexibility of indole allows for the synthesis of various scaffolds that can be screened for pharmacological activities .

Anti-inflammatory Properties

The indole nucleus is a common feature in many synthetic drug molecules due to its high affinity for multiple receptors. This affinity is beneficial in developing new derivatives with anti-inflammatory properties. The compound could potentially be modified to enhance its anti-inflammatory effects .

Anticancer Applications

Indole derivatives are also explored for their anticancer activities. The ability of these compounds to bind to various cellular targets makes them suitable candidates for the development of new anticancer drugs. Research into the specific anticancer applications of 1-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-indole could lead to novel treatments .

Antimicrobial Effects

The broad-spectrum biological activities of indole derivatives include antimicrobial effects. These compounds can be synthesized and tested against a variety of bacterial and fungal pathogens, potentially leading to new antimicrobial agents .

Antidiabetic Potential

Indole-based compounds have been identified to possess antidiabetic properties. They can play a role in the management of diabetes by influencing various metabolic pathways. Further research into the specific indole derivative could uncover its utility in diabetes treatment .

Antimalarial Activity

Indole derivatives have shown promise in the treatment of malaria. Their ability to interfere with the life cycle of the malaria parasite makes them valuable in the search for new antimalarial drugs. The compound 1-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-indole could be investigated for such applications .

Anticholinesterase Activity

Indole derivatives can act as inhibitors of the enzyme cholinesterase, which is significant in the treatment of Alzheimer’s disease and other cognitive disorders. The research into the anticholinesterase activity of this compound could contribute to the development of new therapies for these conditions .

Antioxidant Properties

The indole nucleus is known to impart antioxidant properties to its derivatives. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases. Studying the antioxidant capacity of 1-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-indole could lead to its application in disease prevention .

特性

IUPAC Name |

5-(indol-1-ylmethyl)-2-(4-phenylpiperazin-1-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4S/c1-2-7-19(8-3-1)24-12-14-25(15-13-24)22-23-16-20(27-22)17-26-11-10-18-6-4-5-9-21(18)26/h1-11,16H,12-15,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZIPUPIADJBQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(S3)CN4C=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2864246.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2864248.png)

![3-(4-Methoxyphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2864249.png)

![5-Chloro-2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethoxy]benzamide](/img/structure/B2864250.png)

![8-(3-Nitrobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2864251.png)